
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) is a chemical compound known for its diverse applications in various fields. It is a derivative of carbamic acid and is characterized by the presence of ethylene and cyanoethyl groups. This compound is commonly used as an antimicrobial agent and has significant industrial and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) typically involves the reaction of ethylenediamine with carbon disulfide and sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2\text{CS}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{NCS}_2\text{CH}_2\text{CH}_2\text{NCS}_2\text{Na} + 2\text{H}_2\text{O} ] This reaction results in the formation of the disodium salt of ethylenebis(dithiocarbamate), which is then further reacted with acrylonitrile to introduce the cyanoethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The cyanoethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanoethyl groups under mild conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Acts as an antimicrobial agent and is used in the study of enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of rubber and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The cyanoethyl groups play a crucial role in this inhibition by forming stable complexes with the enzyme’s active site residues. Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenebisdithiocarbamate: Similar structure but lacks the cyanoethyl groups.
Zinc ethylenebisdithiocarbamate: Contains zinc instead of sodium and is used as a fungicide.
Manganese ethylenebisdithiocarbamate: Contains manganese and is also used as a fungicide.
Uniqueness
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) is unique due to the presence of cyanoethyl groups, which enhance its reactivity and broaden its range of applications. The cyanoethyl groups also contribute to its antimicrobial properties, making it more effective compared to similar compounds.
Properties
CAS No. |
73747-48-5 |
|---|---|
Molecular Formula |
C10H12N4Na2S4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
disodium;N-(2-cyanoethyl)-N-[2-[2-cyanoethyl(sulfidocarbothioyl)amino]ethyl]carbamodithioate |
InChI |
InChI=1S/C10H14N4S4.2Na/c11-3-1-5-13(9(15)16)7-8-14(10(17)18)6-2-4-12;;/h1-2,5-8H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
InChI Key |
BHIGGXYNNWECCP-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CCN(CCC#N)C(=S)[S-])C(=S)[S-])C#N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


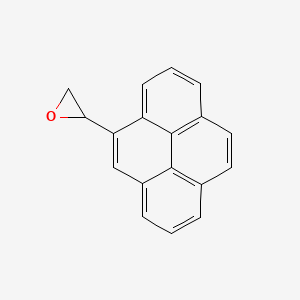
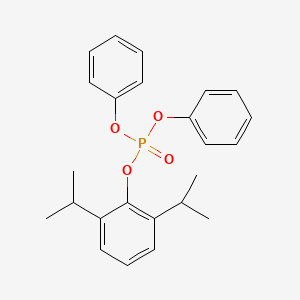

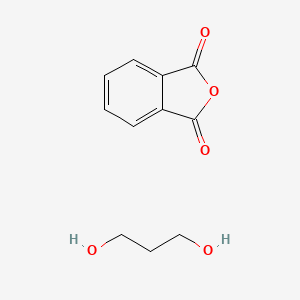
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

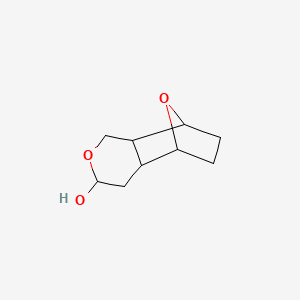
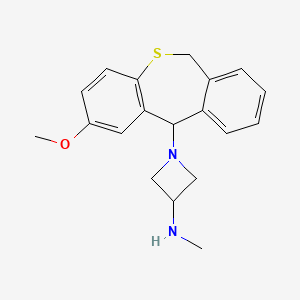

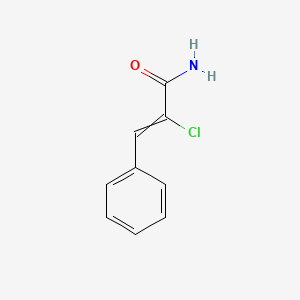
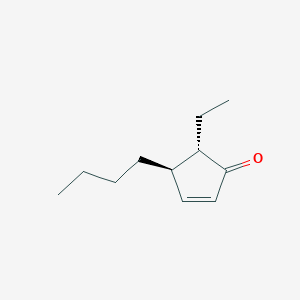
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
